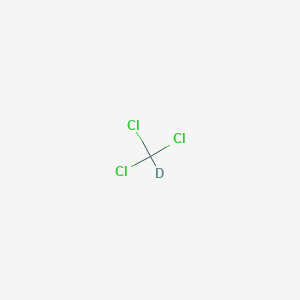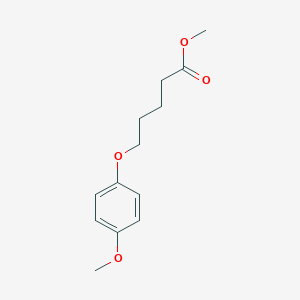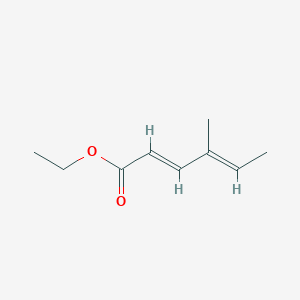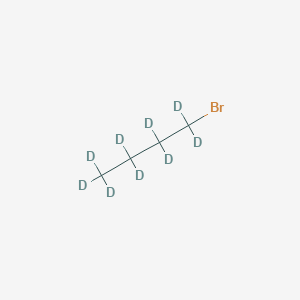
Cloroformo-D
Descripción general
Descripción
Chloroform-d (Deuterochloroform, CDCl3), deuterated chloroform, is a standard purity solvent for NMR (Nuclear Magnetic Resonance) analyses. It is widely employed in high resolution NMR studies due to its high chemical and isotopic purity. Quantitaive infrared spectral investigations of carbon-deuterium stretching bands of chloroform-d in various organic solvents have been reported. Raman difference spectroscopic studies of mixtures of chloroform-d and liquid chloroform have been conducted to evaluate frequency shifts in the ν 1 and ν 2 bands of CHCl3 and CDCl3.
Chloroform-d (deuterochloroform, CDCl3) is a deuterated NMR solvent useful in NMR-based research and analyses. It may be synthesized by reacting trichloroacetophenone and sodium deuteroxide. The influence of the number of pulses on its multiphoton decomposition (MPD) has been studied. Infrared spectral studies of C-D stretching and bending motions of CDCl3 in different solvents have been investigated. The effect of chloroform-d on the interaction of water with activated carbons has been analyzed. The dependence of molecular reorientation of deuterated chloroform on pressure and temperature has been studied by Raman spectroscopy.
Chloroform-d (deuterochloroform, CDCl3) is a deuterated NMR solvent containing 0.03% (v/v) TMS (tetramethylsilane). It is useful in NMR-based research and analyses. It may be synthesized by reacting trichloroacetophenone and sodium deuteroxide. The influence of the number of pulses on its multiphoton decomposition (MPD) has been studied. Infrared spectral studies of C-D stretching and bending motions of CDCl3 in different solvents have been investigated. The effect of chloroform-d on the interaction of water with activated carbons has been analyzed. The dependence of molecular reorientation of deuterated chloroform on pressure and temperature has been studied by Raman spectroscopy.
Chloroform-d (Deuterochloroform, CDCl3), deuterated chloroform, is a 100% isotopically enriched NMR (Nuclear Magnetic Resonance) solvent. It is widely employed in high resolution NMR studies due to its high chemical and isotopic purity. Quantitaive infrared spectral investigations of carbon-deuterium stretching bands of chloroform-d in various organic solvents have been reported. Raman difference spectroscopic studies of mixtures of chloroform-d and liquid chloroform have been conducted to evaluate frequency shifts in the in the ν 1 and ν 2 bands of CHCl3 and CDCl3.
Chloroform-d is a deuterated NMR solvent useful in NMR-based research and analyses.
Chloroform-d (deuterochloroform, CDCl3) is a deuterated NMR solvent containing 0.05% (v/v) TMS (tetramethylsilane). It is useful in NMR-based research and analyses. It may be synthesized by reacting trichloroacetophenone and sodium deuteroxide. The influence of the number of pulses on its multiphoton decomposition (MPD) has been studied. Infrared spectral studies of C-D stretching and bending motions of CDCl3 in different solvents have been investigated. The effect of chloroform-d on the interaction of water with activated carbons has been analyzed. The dependence of molecular reorientation of deuterated chloroform on pressure and temperature has been studied by Raman spectroscopy.
Chloroform-d (deuterochloroform, CDCl3) is a deuterated NMR solvent containing 0.03% (v/v) TMS (tetramethylsilane) and 0.5wt.% silver foil as stabilizer. It is useful in NMR-based research and analyses. It may be synthesized by reacting trichloroacetophenone and sodium deuteroxide. The influence of the number of pulses on its multiphoton decomposition (MPD) has been studied. Infrared spectral studies of C-D stretching and bending motions of CDCl3 in different solvents have been investigated. The effect of chloroform-d on the interaction of water with activated carbons has been analyzed. The dependence of molecular reorientation of deuterated chloroform on pressure and temperature has been studied by Raman spectroscopy.
Chloroform-d (deuterochloroform, CDCl3) is a deuterated NMR solvent containing 0.1 % (v/v) TMS (tetramethylsilane). It is useful in NMR-based research and analyses. It may be synthesized by reacting trichloroacetophenone and sodium deuteroxide. The influence of the number of pulses on its multiphoton decomposition (MPD) has been studied. Infrared spectral studies of C-D stretching and bending motions of CDCl3 in different solvents have been investigated. The effect of chloroform-d on the interaction of water with activated carbons has been analyzed. The dependence of molecular reorientation of deuterated chloroform on pressure and temperature has been studied by Raman spectroscopy.
Chloroform-d (Deuterochloroform, CDCl3) is a deuterated derivative of chloroform. It contains 1%(v/v) TMS (Tetramethylsilane, added as a stabilizer). Quantitative infrared spectral investigations of carbon-deuterium stretching bands of chloroform-d in various organic solvents have been reported. Raman difference spectroscopic studies of mixtures of chloroform-d and liquid chloroform have been conducted to evaluate frequency shifts in the in the ν 1 and ν 2 bands of CHCl3 and CDCl3.
Chloroform-d (deuterochloroform, CDCl3) is a deuterated NMR solvent. It is an anhydrous solvent, which minimizes any interference from water peaks. It is useful in performing critical air- and moisture-sensitive NMR analysis. It may be synthesized by reacting trichloroacetophenone and sodium deuteroxide. The influence of the number of pulses on its multiphoton decomposition (MPD) has been studied. Infrared spectral studies of C-D stretching and bending motions of CDCl3 in different solvents have been investigated. The effect of chloroform-d on the interaction of water with activated carbons has been analyzed. The dependence of molecular reorientation of deuterated chloroform on pressure and temperature has been studied by Raman spectroscopy.
Deuterated chloroform is a deuterated compound that is is an isotopologue of chloroform in which the hydrogen atom is replaced with a deuterium. Commonly used as a solvent in proton MNR spectroscopy. It has a role as a non-polar solvent. It is a deuterated compound and a member of chloromethanes.
Aplicaciones Científicas De Investigación
Análisis de Resonancia Magnética Nuclear (RMN)
Es ampliamente empleado en estudios de RMN de alta resolución debido a su alta pureza química e isotópica . Por ejemplo, se ha utilizado como solvente en estudios espectroscópicos de Resonancia Magnética Nuclear de Protones (1H RMN) .
Espectroscopia de Resonancia Magnética Nuclear de Fósforo-31 (31P RMN)
El Cloroformo-D se ha utilizado como solvente durante la investigación espectral de RMN de 31P de varios compuestos . Esta técnica se utiliza para estudiar los desplazamientos químicos de los compuestos que contienen fósforo.
Estudios de Adsorción
Se han investigado las capacidades de adsorción de compuestos orgánicos volátiles (COV) como el cloroformo utilizando this compound . Estos estudios ayudan a comprender el comportamiento y el mecanismo de adsorción de los COV que contienen heteroátomos (Cl, S, O) .
Investigaciones Espectroscópicas Infrarrojas
Se han informado investigaciones espectroscópicas infrarrojas cuantitativas de bandas de estiramiento carbono-deuterio de this compound en varios solventes orgánicos . Estos estudios brindan información sobre las características vibratorias de la molécula.
Estudios Espectroscópicos de Diferencia Raman
Se han estudiado mezclas de this compound y cloroformo líquido utilizando espectroscopia de diferencia Raman para evaluar los cambios de frecuencia en las bandas ν1 y ν2 de CHCl3 y CDCl3 . Esto ayuda a comprender las interacciones moleculares en la mezcla.
Estudios de Estabilidad de Fase a Alta Presión
El this compound se puede utilizar en estudios de estabilidad de fase a alta presión . Estos estudios brindan información sobre las interacciones intermoleculares, como los enlaces de hidrógeno y las interacciones halógeno-halógeno, en condiciones de alta presión .
Mecanismo De Acción
Target of Action
Chloroform-D, also known as Deuterochloroform, is primarily used as a solvent in Nuclear Magnetic Resonance (NMR) spectroscopy . It is widely employed in high-resolution NMR studies due to its high chemical and isotopic purity . The primary target of Chloroform-D is therefore the molecules being studied in NMR analysis.
Mode of Action
Chloroform-D interacts with its targets (the molecules being studied) by providing a medium that minimizes interference from water peaks during NMR analysis . This allows for a clearer and more accurate study of the molecules .
Biochemical Pathways
It plays a crucial role in facilitating the study of these pathways by providing a suitable environment for nmr analysis .
Pharmacokinetics
It’s worth noting that chloroform-d has a boiling point of 609 °C and a density of 1500 g/mL at 25 °C . These properties can impact its behavior as a solvent and its suitability for various experimental conditions.
Result of Action
The primary result of Chloroform-D’s action as an NMR solvent is the facilitation of clear and accurate NMR analysis. By minimizing interference from water peaks, Chloroform-D allows for the detailed study of molecular structures and interactions .
Action Environment
The efficacy and stability of Chloroform-D as an NMR solvent can be influenced by various environmental factors. For instance, temperature can affect the density of Chloroform-D and thus its performance as a solvent . Additionally, Chloroform-D is sensitive to light and can decompose to form phosgene and hydrogen chloride . Therefore, it is typically stored in brown-tinted bottles to slow this process and reduce its acidity .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
Chloroform-D interacts with various biomolecules such as enzymes and proteins. For instance, it has been found to affect the electrical activity of proteinoids, which are thermal proteins that produce hollow microspheres in aqueous solutions .
Cellular Effects
Chloroform-D has significant effects on various types of cells and cellular processes. For example, it has been shown to accumulate preferentially in highly disordered lipid domains of cell membranes, suggesting that it could influence cell function by altering membrane properties . Furthermore, Chloroform-D exposure can lead to changes in gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Chloroform-D involves its metabolism by two different pathways: oxidative dechlorination leading to the formation of phosgene and a reductive pathway leading to the formation of a reactive free radical . These metabolites can react with cellular components such as fatty acids and phospholipids, leading to lipid peroxidation, which accounts for the hepatotoxic and nephrotoxic effects of Chloroform-D .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Chloroform-D can change over time. For instance, it has been found that Chloroform-D can enhance lipid extraction efficiency in microalgae, with the efficiency increasing with the number of freeze-thaw cycles . This suggests that Chloroform-D may have long-term effects on cellular function in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of Chloroform-D can vary with different dosages in animal models. For instance, a study investigating the toxicological and anti-malarial effects of the chloroform fractions of certain medicinal plants in murine models found that all three fractions did not influence mortality, clinical appearance, body weight gain, or necropsy at various doses .
Metabolic Pathways
Chloroform-D is involved in various metabolic pathways. During its metabolism, reactive intermediates such as phosgene and dichloromethyl radicals are formed, which can react with cellular components . This can lead to changes in metabolic flux or metabolite levels.
Transport and Distribution
Chloroform-D is transported and distributed within cells and tissues. It has been shown to accumulate preferentially in highly disordered lipid domains of cell membranes . This could influence its localization or accumulation within cells.
Subcellular Localization
The subcellular localization of Chloroform-D is primarily within the lipid domains of cell membranes . This localization could influence its activity or function within the cell. For instance, its presence in the lipid domains could influence membrane properties, potentially affecting the function of membrane-bound proteins and enzymes .
Propiedades
IUPAC Name |
trichloro(deuterio)methane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CHCl3/c2-1(3)4/h1H/i1D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEDRZPFGACZZDS-MICDWDOJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CHCl3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50904766 | |
| Record name | Deuterochloroform | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50904766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Hygroscopic liquid; [Sigma-Aldrich MSDS] | |
| Record name | Chloroform-d | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13652 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
865-49-6 | |
| Record name | Chloroform-d | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=865-49-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chloroform-d | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000865496 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Deuterochloroform | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50904766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2H)chloroform | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.585 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHLOROFORM-D | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P1NW4885VT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-[2-(4-Nonylphenoxy)ethoxy]ethanol](/img/structure/B32869.png)



![[(2E,4E)-4-Methyl-2,4-hexadienyl]phosphonic acid diethyl ester](/img/structure/B32877.png)


![1-[2-Hydroxy-4,6-dimethoxy-3-(1-oxopropoxy)phenyl]-1-propanone](/img/structure/B32886.png)
